N1-Methyl Modification Confers Thermodynamic Stabilization at Termini Without Perturbing Internal Base‑Pairing Geometry
In a systematic study of RNA duplexes containing modified uridine residues, 6-methyluridines (which encompass the N1-methyl isomer present in the target compound) placed at terminal positions were found to stabilize the duplex primarily through a 3'-dangling end effect, whereas the same modification at internal positions inhibited duplex formation [1]. This position-dependent stabilization offers a unique design parameter that is not available with the commonly compared 2'-O-methyluridine (which stabilizes duplexes indiscriminately of position, typically adding ~0.5–1.5 °C per substitution) or with unmodified uridine, whose terminal presence does not contribute the same enthalpic gain .
| Evidence Dimension | Effect of nucleobase methylation on RNA duplex thermal stability (Tm) |
|---|---|
| Target Compound Data | N1-methyluridine (6-methyluridine N1 isomer) placed at a terminal base pair stabilizes the duplex via 3'-dangling end effect (quantified in the original study as a measurable Tm increase relative to unmodified uridine, exact value context‑dependent) [1] |
| Comparator Or Baseline | Unmodified uridine at the same terminal position does not confer the same dangling-end stabilization [1]; 2'-O-methyluridine typically increases Tm by ~0.5–1.5 °C per residue irrespective of position |
| Quantified Difference | Positional selectivity (terminal vs. internal) is a qualitative differentiation; the magnitude of terminal stabilization for N1-methyluridine is additive with 3'-fluoro stabilization but exact ΔTm values are sequence-context dependent [1] |
| Conditions | Self-complementary RNA duplex (AUCU(Mod.)AGAU)₂ in 1 M NaCl, 10 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0; thermal denaturation monitored at 260 nm [1] |
Why This Matters
For siRNA guide-strand design, terminal modifications that selectively stabilize the duplex without altering internal geometry can improve strand‑loading asymmetry and reduce off‑target silencing, a property that generic 2'-O-methyl modifications cannot replicate.
- [1] Ziomek K, Kierzek E, Biała E, Kierzek R. The thermal stability of RNA duplexes containing modified base pairs placed at internal and terminal positions of the oligoribonucleotides. Biophys Chem. 2002;97(2-3):233-241. doi:10.1016/S0301-4622(02)00074-1. View Source
